molecular formula C8H4F3NS B1303376 3-(Trifluoromethylthio)benzonitrile CAS No. 660-44-6

3-(Trifluoromethylthio)benzonitrile

Cat. No. B1303376
CAS RN: 660-44-6
M. Wt: 203.19 g/mol
InChI Key: CIIUZJBOSHGHSN-UHFFFAOYSA-N
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Description

“3-(Trifluoromethylthio)benzonitrile” is likely a derivative of benzonitrile, which is an aromatic organic compound. Benzonitrile is a colorless liquid and is the simplest aromatic nitrile . The trifluoromethylthio group (CF3S-) is a functional group in organic chemistry that consists of a sulfur atom bonded to a trifluoromethyl group and an additional atom or group of atoms .


Synthesis Analysis

While specific synthesis methods for “3-(Trifluoromethylthio)benzonitrile” are not available, trifluoromethylation is a common reaction in organic chemistry. This process involves the introduction of a trifluoromethyl group into a molecule . A paper discusses the trifluoromethylation of carbon-centered radical intermediates .


Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethylthio)benzonitrile” would likely consist of a benzonitrile core with a trifluoromethylthio group attached. Benzonitrile has a molecular formula of C7H5N, and the trifluoromethylthio group would add an additional CF3S, making the overall molecular formula C8H4F3NS .


Physical And Chemical Properties Analysis

While the specific physical and chemical properties of “3-(Trifluoromethylthio)benzonitrile” are not available, benzonitrile is a colorless liquid with a boiling point of 189.0±35.0 °C and a density of 1.3±0.1 g/cm3 .

Scientific Research Applications

Pharmaceutical Research

The trifluoromethyl group, which is present in “3-(Trifluoromethylthio)benzonitrile”, has been found in many FDA-approved drugs over the last 20 years . This group is considered a pharmacophore, a set of structural features in a molecule with a specific interaction behavior responsible for a drug’s biological activity . Therefore, “3-(Trifluoromethylthio)benzonitrile” could potentially be used in the development of new pharmaceuticals .

Proteomics Research

“3-(Trifluoromethylthio)benzonitrile” is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins, or in other proteomics applications .

Organic Synthesis

“3-(Trifluoromethylthio)benzonitrile” can be used in organic synthesis . For example, the 3,5-bis(trifluoromethyl)benzamide was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 . This suggests that “3-(Trifluoromethylthio)benzonitrile” could be used as a starting material or intermediate in the synthesis of other organic compounds .

Electron Affinity Determination

Although not directly related to “3-(Trifluoromethylthio)benzonitrile”, a similar compound, “3-(Trifluoromethyl)benzonitrile”, was used as a reference compound in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene . This suggests that “3-(Trifluoromethylthio)benzonitrile” could potentially be used in similar applications, such as determining the electron affinity of other compounds .

properties

IUPAC Name

3-(trifluoromethylsulfanyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIUZJBOSHGHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380685
Record name 3-(Trifluoromethylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethylthio)benzonitrile

CAS RN

660-44-6
Record name 3-(Trifluoromethylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(Trifluoromethyl)sulphanyl]benzonitrile
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